1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring.
Preparation Methods
The synthesis of 1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts under mild conditions. The industrial production methods may involve optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This compound may also inhibit certain enzymes by binding to their active sites .
Comparison with Similar Compounds
1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but lacks the butyl group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a different triazole ring and ester group.
1,5-Diphenyl-1H-1,2,4-triazole-3(2H)-thione: Contains phenyl groups and a thione group instead of a carboxylic acid.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-butyl-5-cyclopropyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-3-6-13-9(7-4-5-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
ITDMUXIZEVDBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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